molecular formula C39H64O13 B1245867 Torvoside K

Torvoside K

Cat. No. B1245867
M. Wt: 740.9 g/mol
InChI Key: DRLHUZGVDNWMNU-ZGIVRYFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Torvoside K is a natural product found in Solanum asperolanatum, Solanum chrysotrichum, and Solanum hispidum with data available.

Scientific Research Applications

Antiviral Properties

Torvoside K, along with other compounds isolated from Solanum torvum fruits, has demonstrated notable antiviral activities. For example, in a study by Arthan et al. (2002), compounds from Solanum torvum, including torvoside H and a sulfated isoflavonoid, showed significant antiviral activity against herpes simplex virus type 1 (Arthan et al., 2002). Although this study does not directly mention this compound, it highlights the antiviral potential of related compounds in the same plant.

Chemical Structure and Novelty

The novelty of this compound is emphasized in research that identified it as a rare 22-β-O-spirostanol glycoside. A study by Iida et al. (2005) isolated and characterized three novel 22-β-O-spirostanol oligoglycosides from Solanum torvum, including this compound, underscoring its unique chemical structure (Iida et al., 2005).

Role in Inflammation and Immunity

Torvosides, including this compound, have been studied for their role in inflammation and immune response. Lee et al. (2013) isolated steroidal saponins from Solanum torvum, including torvoside Q, and tested them for anti-neutrophilic inflammatory activity. This research suggests a potential role for this compound in modulating inflammatory responses (Lee et al., 2013).

Antimicrobial Effects

A study by Maser et al. (2015) on Solanum torvum fruit extract identified compounds including torvoside A, G, and H that exhibit antibacterial activity, suggesting a potential for this compound in antimicrobial applications (Maser et al., 2015).

Potential Against SARS-CoV-2

In the context of the COVID-19 pandemic, research by Chen et al. (2021) identified natural products that may prevent the binding of SARS-CoV-2 spike proteins to human ACE2 proteins. This study found that this compound, among other compounds, showed significant inhibition of viral infection efficacy, highlighting its potential in antiviral research, particularly against SARS-CoV-2 (Chen et al., 2021).

properties

Molecular Formula

C39H64O13

Molecular Weight

740.9 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6S,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C39H64O13/c1-16-11-27(41)39(47-15-16)17(2)28-26(52-39)14-23-21-13-25(24-12-20(40)7-9-37(24,5)22(21)8-10-38(23,28)6)50-36-33(46)34(30(43)19(4)49-36)51-35-32(45)31(44)29(42)18(3)48-35/h16-36,40-46H,7-15H2,1-6H3/t16-,17+,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+,28+,29+,30-,31-,32-,33-,34+,35+,36+,37-,38+,39+/m1/s1

InChI Key

DRLHUZGVDNWMNU-ZGIVRYFZSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)OC1)O

Canonical SMILES

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1)O

synonyms

torvoside K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Torvoside K
Reactant of Route 2
Torvoside K
Reactant of Route 3
Torvoside K
Reactant of Route 4
Torvoside K
Reactant of Route 5
Torvoside K
Reactant of Route 6
Torvoside K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.